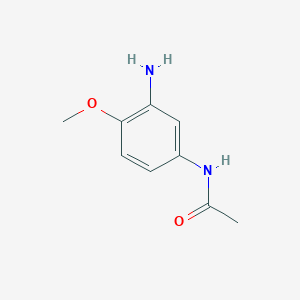

N-(3-Amino-4-methoxyphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-amino-4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6(12)11-7-3-4-9(13-2)8(10)5-7/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWQCBCAGCEWCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027620 | |

| Record name | 3'-Amino-4'-methoxyacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6375-47-9 | |

| Record name | N-(3-Amino-4-methoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6375-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(3-amino-4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006375479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(3-amino-4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3'-Amino-4'-methoxyacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-amino-4'-methoxyacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3′-Amino-4′-methoxyacetanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSR7TUQ7VK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical properties of N-(3-Amino-4-methoxyphenyl)acetamide?

An In-depth Technical Guide on the Physical Properties of N-(3-Amino-4-methoxyphenyl)acetamide

This technical guide provides a comprehensive overview of the known physical and chemical properties of N-(3-Amino-4-methoxyphenyl)acetamide (CAS No: 6375-47-9). The information is curated for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and a visualization of a common synthesis workflow.

Physical and Chemical Properties

N-(3-Amino-4-methoxyphenyl)acetamide is an aromatic amine and acetamide derivative. Its physical properties have been reported across various sources, with some variations noted. A summary of these properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1][2][3] |

| Appearance | White to Gray to Brown powder/crystal | [2] |

| Melting Point | 108-109 °C | [1][2] |

| Boiling Point | 313.03 °C (rough estimate) to 607.2 °C at 760 mmHg | [1][2] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point | 199.2 ± 25.9 °C | [1] |

| Solubility | Soluble in Methanol | [2] |

| pKa (Predicted) | 14.23 ± 0.70 | [2] |

| Refractive Index | 1.608 | [1] |

Experimental Protocols

While specific experimental reports for the characterization of N-(3-Amino-4-methoxyphenyl)acetamide are not detailed in publicly available literature, the following standard methodologies are applicable for determining the key physicochemical properties of aromatic amide compounds.[4]

Melting Point Determination

The melting point is a crucial indicator of a solid crystalline substance's purity.

-

Apparatus : Calibrated digital melting point apparatus, capillary tubes.

-

Sample Preparation : A small quantity of the purified, dry compound is finely powdered. This powder is then packed into a capillary tube to a height of 2-3 mm.[4]

-

Procedure :

-

The capillary tube containing the sample is placed into the heating block of the apparatus.

-

The temperature is increased rapidly to about 15-20 °C below the expected melting point.

-

The heating rate is then reduced to a steady 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.

-

Boiling Point Determination (Micro Method)

The boiling point is a key physical constant for a liquid. For high-boiling-point solids like this compound, determination is often performed under reduced pressure, but this micro method is suitable for small quantities.

-

Apparatus : Thiele tube or similar micro boiling point apparatus, small test tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., silicone oil).[4]

-

Procedure :

-

A small amount of the substance is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end down.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is heated in the Thiele tube. As the temperature rises, air trapped in the capillary tube will bubble out.

-

Heating is continued until a steady stream of bubbles emerges from the capillary.

-

The heat source is removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

pKa Determination (Potentiometric Titration)

This method is used to determine the acid dissociation constant (pKa) of the amino group.

-

Apparatus : Calibrated pH meter, burette, beaker, magnetic stirrer.

-

Methodology :

-

Solution Preparation : A precise concentration of the compound is dissolved in a suitable solvent, typically a water-methanol mixture.[4]

-

Titration : The solution is titrated against a standardized solution of a strong acid, such as Hydrochloric Acid (HCl), added in small, known increments from the burette.[4]

-

pH Measurement : The pH of the solution is recorded after each addition of the titrant, allowing the solution to stabilize before each reading.[4]

-

Data Analysis : A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the curve.

-

Logical Workflow: Chemical Synthesis

N-(3-Amino-4-methoxyphenyl)acetamide is a key intermediate in the synthesis of various disperse dyes.[2][5] A common and efficient synthesis route involves a multi-step process starting from 2,4-dinitroanisole. This workflow illustrates the sequential chemical transformations required to produce the target compound with high purity and yield.[2]

Caption: Synthesis workflow for N-(3-Amino-4-methoxyphenyl)acetamide.

References

- 1. echemi.com [echemi.com]

- 2. 3'-Amino-4'-methoxyacetanilide CAS#: 6375-47-9 [m.chemicalbook.com]

- 3. 3'-Amino-4'-methoxyacetanilide | C9H12N2O2 | CID 80779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. CN101880242B - Method for preparing 3-amino-4-methoxyacetanilide by taking Raney nickel as catalyst - Google Patents [patents.google.com]

An In-depth Technical Guide to N-(3-Amino-4-methoxyphenyl)acetamide

This technical guide provides a comprehensive overview of N-(3-Amino-4-methoxyphenyl)acetamide, a significant chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development, covering its chemical identity, properties, synthesis, and biological relevance.

Chemical Identity and Nomenclature

The compound with the systematic name N-(3-amino-4-methoxyphenyl)acetamide is a monoacetylated derivative of 2,4-diaminoanisole.[1] Its structure is characterized by an acetamido group and an amino group attached to a methoxy-substituted benzene ring.

IUPAC Name: N-(3-amino-4-methoxyphenyl)acetamide[1]

Synonyms: This compound is known by a variety of synonyms in chemical literature and commerce, including:

-

Acetamide, N-(3-amino-4-methoxyphenyl)-[1]

-

2-Amino-4-acetamino anisole[1]

-

4-Acetamino-2-aminoanisole[1]

-

p-Acetanisidide, 3'-amino-[1]

-

CAS RN: 6375-47-9[1]

Physicochemical Properties

The key physical and chemical properties of N-(3-Amino-4-methoxyphenyl)acetamide are summarized in the table below, providing a quantitative overview for laboratory and research applications.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Melting Point | 109-118 °C | [2][3] |

| Boiling Point | 313.03 °C (estimate) | [3] |

| Density | 1.1819 g/cm³ (estimate) | [3] |

| Solubility | Soluble in Methanol | |

| Appearance | White to pale gray or reddish-gray crystalline powder | [3][4] |

| Flash Point | 199.2 °C | |

| pKa | 14.23 (Predicted) |

Experimental Protocols

The synthesis of N-(3-Amino-4-methoxyphenyl)acetamide is most commonly achieved through two primary routes: the selective acylation of 2,4-diaminoanisole or the reduction of 3-nitro-4-methoxyacetanilide. Below is a detailed protocol for the latter, which is a widely employed method.

Synthesis via Reduction of 3-nitro-4-methoxyacetanilide

This protocol outlines a catalytic hydrogenation process, a clean and efficient method for reducing the nitro group.

Materials:

-

3-nitro-4-methoxyacetanilide

-

Methanol or Ethanol (solvent)

-

Raney Nickel (catalyst)

-

Hydrogen gas

-

Pressurized reactor (autoclave)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactor Setup: Charge a high-pressure autoclave with 3-nitro-4-methoxyacetanilide and the chosen solvent (methanol or ethanol). The typical solvent to substrate ratio is 20:1 (v/w).

-

Catalyst Addition: Add Raney Nickel catalyst to the mixture. The catalyst loading is typically 1:10 to 2:10 by weight relative to the starting material.

-

Hydrogenation: Seal the reactor and purge with nitrogen gas to remove air. Pressurize the reactor with hydrogen gas to 0.8-2 MPa.

-

Reaction Conditions: Heat the mixture to a temperature between 80-110 °C while stirring. Maintain these conditions for 2-6 hours. The reaction progress can be monitored by techniques such as TLC or HPLC.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Purification:

-

Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst can be recycled.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the solvent.

-

The resulting crude product can be further purified by recrystallization from a suitable solvent like methanol or ethanol to yield pure N-(3-Amino-4-methoxyphenyl)acetamide.

-

Logical Workflow for Synthesis:

Biological Significance and Signaling Pathways

While N-(3-Amino-4-methoxyphenyl)acetamide is primarily utilized as an intermediate in the synthesis of disperse dyes, its structural motif is found in compounds with interesting biological activities.[3] Notably, derivatives of this molecule have been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[5]

TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and is activated by various noxious stimuli, including heat, acidic conditions, and compounds like capsaicin.[5][6] Its activation leads to an influx of Ca²⁺ and Na⁺, resulting in depolarization and the transmission of pain signals.[5]

Signaling Pathway of TRPV1 Antagonism:

TRPV1 antagonists work by binding to the channel and inhibiting its activation by various stimuli.[5] This blockade prevents the influx of cations, thereby inhibiting the depolarization of sensory neurons and the subsequent transmission of pain signals to the brain.[5] This mechanism of action makes TRPV1 antagonists a promising area of research for the development of novel analgesics for chronic and inflammatory pain.[5]

References

- 1. 3'-Amino-4'-methoxyacetanilide | C9H12N2O2 | CID 80779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3'-Amino-4'-methoxyacetanilide | 6375-47-9 [chemicalbook.com]

- 3. 3'-Amino-4'-methoxyacetanilide CAS#: 6375-47-9 [m.chemicalbook.com]

- 4. 3-Amino-4-methoxyacetaniline | CAS#:6375-47-9 | Chemsrc [chemsrc.com]

- 5. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]

- 6. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-4-methoxyacetanilide: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-4-methoxyacetanilide, a significant chemical intermediate. The document details its chemical structure, physicochemical properties, and established synthesis protocols. While primarily recognized for its crucial role in the manufacturing of disperse dyes, this guide also explores its potential, though currently limited, applications as a versatile building block in organic synthesis for the pharmaceutical industry. The information is presented to be a valuable resource for researchers and professionals in chemistry and drug development.

Chemical Structure and Formula

3-Amino-4-methoxyacetanilide, also known by its IUPAC name N-(3-amino-4-methoxyphenyl)acetamide, is an aromatic amine derivative of acetanilide. Its structure features a benzene ring substituted with an amino group, a methoxy group, and an acetamido group.

The chemical formula for 3-Amino-4-methoxyacetanilide is C₉H₁₂N₂O₂ .[1][2][3][4] Its canonical SMILES representation is CC(=O)NC1=CC(=C(C=C1)OC)N.[1][4]

Caption: 2D structure of 3-Amino-4-methoxyacetanilide.

Physicochemical and Spectral Data

The key quantitative data for 3-Amino-4-methoxyacetanilide are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂N₂O₂ | [1][2][3][4] |

| Molecular Weight | 180.20 g/mol | [1][2][3] |

| CAS Number | 6375-47-9 | [1][2] |

| IUPAC Name | N-(3-amino-4-methoxyphenyl)acetamide | [1] |

| Appearance | White to gray crystalline powder | [2][5] |

| Melting Point | 109-118 °C | [2][6] |

| Solubility | Soluble in methanol | [2][6] |

| ¹H NMR (CDCl₃, 500MHz) | δ 7.25-7.28 (br, 1H), 6.83-6.85 (t, 2H), 6.62 (d, 1H), 3.78 (s, 3H), 3.4-3.6 (br, 2H), 2.03 (s, 3H) | [7] |

| ¹³C NMR | Data available | [1] |

| IR Spectrum | Data available | [8] |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 123, 2nd Highest: 180, 3rd Highest: 95 | [1] |

Experimental Protocols: Synthesis of 3-Amino-4-methoxyacetanilide

The synthesis of 3-Amino-4-methoxyacetanilide can be achieved through several routes. The most common methods involve the catalytic hydrogenation of a nitro precursor or the selective acetylation of a diamine.

Catalytic Hydrogenation of 3-Nitro-4-methoxyacetanilide

This method is widely employed for its high yield and selectivity.

-

Materials:

-

3-Nitro-4-methoxyacetanilide

-

Raney Nickel or modified skeletal Ni catalyst

-

Methanol or Ethanol

-

Hydrogen gas

-

High-pressure reactor

-

-

Procedure:

-

In a high-pressure reactor, a mixture of 3-Nitro-4-methoxyacetanilide and the catalyst (e.g., Raney Nickel) is prepared in a solvent such as methanol or ethanol. The mass ratio of catalyst to the nitro compound is typically in the range of 1:10 to 2:10.

-

The reactor is sealed and purged with nitrogen gas to remove oxygen.

-

Hydrogen gas is introduced into the reactor, and the pressure is raised to 0.8–2 MPa.

-

The reaction mixture is heated to a temperature between 60-110°C and stirred continuously.

-

The reaction is monitored for completion, which is typically achieved within 2-6 hours.

-

After the reaction is complete, the reactor is cooled, and the pressure is released.

-

The catalyst is removed by filtration.

-

The solvent is evaporated from the filtrate to yield the crude 3-Amino-4-methoxyacetanilide, which can be further purified by recrystallization.

-

Under optimized conditions (60°C, 1.0 MPa, methanol as solvent), this process can achieve a 100% conversion of the starting material with a selectivity of up to 99.9% for 3-Amino-4-methoxyacetanilide.[2]

Selective Acetylation of 2,4-Diaminoanisole

This method involves the selective acylation of the amino group at the 4-position of 2,4-diaminoanisole. Controlling the reaction conditions is crucial to prevent the formation of the diacetylated byproduct.

-

Materials:

-

2,4-Diaminoanisole

-

Acetic anhydride

-

Methanol

-

Acid-binding agent (e.g., magnesium oxide, sodium carbonate)

-

-

Procedure:

-

2,4-Diaminoanisole is dissolved in methanol in a reaction vessel.

-

An acid-binding agent is added to the solution.

-

The mixture is cooled to a low temperature, typically between -5°C and 5°C.

-

Acetic anhydride is added dropwise to the cooled mixture while maintaining the low temperature to control the reaction's exothermicity and selectivity.

-

The reaction is stirred at this temperature until the starting material is consumed.

-

Upon completion, the product is isolated by filtration and washed.

-

The crude product can be purified by recrystallization from a suitable solvent.

-

A challenge with this method is the potential for diacylation. Careful control of stoichiometry and temperature is necessary to maximize the yield of the desired mono-acetylated product.[9]

Caption: A simplified workflow for the synthesis of 3-Amino-4-methoxyacetanilide.

Applications and Relevance to Drug Development

The primary and well-established application of 3-Amino-4-methoxyacetanilide is as a key intermediate in the synthesis of disperse dyes.[4][10] It is notably used in the production of Disperse Blue 79, a widely used dye for synthetic fibers.[10]

While the audience for this guide is focused on drug development, it is important to note that there is limited specific information in the scientific literature regarding the direct biological activities of 3-Amino-4-methoxyacetanilide or its involvement in defined signaling pathways.

However, its chemical structure, possessing multiple reactive sites (amino, acetamido, and the aromatic ring), makes it a versatile building block in organic synthesis.[1] In principle, it can be utilized for the construction of more complex molecules, including heterocyclic compounds, which are prevalent in many active pharmaceutical ingredients (APIs).[1] Its potential utility in pharmaceutical research lies in its role as a starting material for introducing specific structural motifs into target molecules.[1][10]

Researchers in medicinal chemistry could potentially leverage the functional groups of 3-Amino-4-methoxyacetanilide for various chemical transformations, such as:

-

Alkylation or acylation of the amino group to introduce diverse side chains.

-

Diazotization of the amino group followed by coupling reactions.

-

Electrophilic substitution on the aromatic ring.

Despite these theoretical possibilities, there is a lack of published studies detailing the synthesis of specific, biologically active compounds using 3-Amino-4-methoxyacetanilide as a key precursor. Therefore, while it remains a compound of interest for synthetic chemists, its direct application in drug development pipelines is not well-documented.

Conclusion

3-Amino-4-methoxyacetanilide is a well-characterized chemical compound with a firmly established role as an intermediate in the dye manufacturing industry. Its chemical properties are well-defined, and robust synthesis protocols are available. For drug development professionals, while the compound offers a versatile scaffold for organic synthesis, its potential in this field remains largely unexplored in the public domain. Further research would be necessary to establish any significant biological activity or utility as a direct precursor to novel therapeutic agents.

References

- 1. CN101880242B - Method for preparing 3-amino-4-methoxyacetanilide by taking Raney nickel as catalyst - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. CN107903182B - Synthesis method of 2-amino-4-acetamino anisole - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2,4-Diaminoanisole | C7H10N2O | CID 11976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. CN104788334A - Synthesis process of 2-amino-4-acetamino anisole - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

Spectroscopic Data of 3'-Amino-4'-methoxyacetanilide (CAS 6375-47-9): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3'-Amino-4'-methoxyacetanilide (CAS 6375-47-9), a significant intermediate in the synthesis of various dyes.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Chemical Structure and Properties

-

IUPAC Name: N-(3-amino-4-methoxyphenyl)acetamide[2]

-

Molecular Weight: 180.20 g/mol [2]

-

Appearance: White crystalline solid[1]

-

Melting Point: 109-118 °C[1]

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for 3'-Amino-4'-methoxyacetanilide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data [4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25 - 7.28 | broad | 1H | Ar-H |

| 6.83 - 6.85 | triplet | 2H | Ar-H |

| 6.62 | doublet | 1H | Ar-H |

| 3.78 | singlet | 3H | -OCH₃ |

| 3.4 - 3.6 | broad | 2H | -NH₂ |

| 2.03 | singlet | 3H | -C(O)CH₃ |

¹³C NMR (Carbon-13) NMR Data

| Chemical Shift (δ) ppm (Predicted) | Carbon Type |

| ~168 | Carbonyl (-C=O) |

| ~140-150 | Aromatic C-O & C-N |

| ~110-130 | Aromatic C-H & C-C |

| ~55 | Methoxyl (-OCH₃) |

| ~24 | Acetyl methyl (-C(O)CH₃) |

Infrared (IR) Spectroscopy

While a full IR spectrum with peak assignments is not available, characteristic absorption bands for the functional groups present in 3'-Amino-4'-methoxyacetanilide can be predicted based on established correlation tables.[7]

| Wavenumber (cm⁻¹) (Predicted) | Functional Group Vibration |

| 3400 - 3200 | N-H stretching (amine and amide) |

| 3100 - 3000 | Aromatic C-H stretching |

| 2950 - 2850 | Aliphatic C-H stretching (-CH₃) |

| ~1660 | C=O stretching (amide I) |

| ~1600, ~1500 | C=C stretching (aromatic ring) |

| ~1550 | N-H bending (amide II) |

| ~1250 | C-O stretching (aryl ether) |

| ~1050 | C-O stretching (aryl ether) |

Mass Spectrometry (MS)

The mass spectrum of 3'-Amino-4'-methoxyacetanilide shows a molecular ion peak and several characteristic fragment ions.[2]

| m/z (mass-to-charge ratio) | Interpretation |

| 180 | [M]⁺, Molecular ion |

| 165 | [M - CH₃]⁺ |

| 138 | [M - C₂H₂O]⁺ or [M - ketene]⁺ |

| 123 | [M - C₂H₂O - CH₃]⁺ or [M - ketene - CH₃]⁺ |

| 95 | Further fragmentation |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a compound like 3'-Amino-4'-methoxyacetanilide.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is adequate for the spectrometer.

¹H and ¹³C NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 16-64 scans are sufficient.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C.

-

Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5). A suitable temperature program is used to elute the compound.

-

The eluent from the GC column is directed into the ion source of the mass spectrometer.

-

Electron Ionization (EI) at 70 eV is typically used to generate the molecular ion and fragment ions.

-

The ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

-

A mass spectrum is generated by plotting the relative abundance of the ions against their m/z values.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like 3'-Amino-4'-methoxyacetanilide.

References

- 1. 3'-Amino-4'-methoxyacetanilide CAS#: 6375-47-9 [m.chemicalbook.com]

- 2. 3'-Amino-4'-methoxyacetanilide | C9H12N2O2 | CID 80779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

Solubility of 2-Amino-4-acetamidoanisole in different solvents

An In-depth Technical Guide to the Solubility of 2-Amino-4-acetamidoanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-4-acetamidoanisole (CAS No: 6375-47-9), a chemical intermediate often used in the synthesis of dyes and other organic compounds.[1] Due to the limited availability of precise quantitative solubility data in public literature, this guide presents the available qualitative information and furnishes detailed experimental protocols for researchers to determine the solubility of this compound in various solvents.

Solubility Data

| Solvent | Temperature (°C) | Solubility |

| Water | Not Specified | Slightly Soluble[1], Water-soluble[2] |

| Ethanol | Not Specified | Soluble[1] |

| Methanol | Not Specified | Soluble[1] |

| Ether | Not Specified | Soluble[1] |

Note: The term "soluble" is a qualitative description. For precise applications, experimental determination of solubility is recommended.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are necessary. The following sections detail the methodologies for determining the solubility of a solid compound like 2-Amino-4-acetamidoanisole.

Materials and Equipment

-

2-Amino-4-acetamidoanisole (analytical standard)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, etc.) of analytical grade

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

General Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of solubility.

Caption: Workflow for Experimental Solubility Determination.

Detailed Methodologies

2.3.1. Equilibrium Solubility Method (Shake-Flask)

This is a widely accepted method for determining the thermodynamic solubility of a compound.

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-Amino-4-acetamidoanisole to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Pipette a known volume of the desired solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath. The temperature should be controlled to the desired value (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm or 0.45 µm PTFE or PVDF) to remove any undissolved microcrystals. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of 2-Amino-4-acetamidoanisole in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from analysis) × (Dilution factor)

-

2.3.2. High-Throughput Screening (HTS) Solubility Assays

For rapid screening of solubility in multiple solvents or conditions, HTS methods can be employed. These methods are often based on kinetic solubility, which may differ from thermodynamic solubility.

-

Sample Preparation:

-

Prepare a stock solution of 2-Amino-4-acetamidoanisole in a highly soluble solvent (e.g., DMSO).

-

In a multi-well plate, add the desired aqueous or organic solvents.

-

Add a small aliquot of the stock solution to each well.

-

-

Precipitation and Detection:

-

The plate is shaken for a short period (e.g., 1-2 hours).

-

The amount of precipitated compound is measured. This can be done directly by nephelometry (light scattering) or turbidimetry, or indirectly by measuring the concentration of the compound remaining in solution after centrifugation and filtration.

-

-

Data Analysis:

-

The solubility is determined by comparing the results to a set of standards.

-

Factors Influencing Solubility

The solubility of 2-Amino-4-acetamidoanisole can be influenced by several factors:

-

Temperature: The solubility of solids in liquids generally increases with temperature, although exceptions exist.

-

pH: As an aromatic amine, the solubility of 2-Amino-4-acetamidoanisole in aqueous solutions is expected to be pH-dependent. The amino group can be protonated at acidic pH, forming a more water-soluble salt.

-

Solvent Polarity: The principle of "like dissolves like" suggests that 2-Amino-4-acetamidoanisole, being a polar molecule, will have higher solubility in polar solvents. This is consistent with the qualitative data indicating solubility in alcohols and slight solubility in water.

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in solubility experiments.

This guide provides a foundational understanding of the solubility of 2-Amino-4-acetamidoanisole. For any application requiring precise solubility values, it is imperative to perform experimental determinations as outlined in the provided protocols.

References

A Comprehensive Technical Guide to 3-Amino-4-methoxyacetanilide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols, and key applications of 3-Amino-4-methoxyacetanilide (CAS No: 6375-47-9). This compound, a vital intermediate in the synthesis of various organic molecules, is of significant interest to professionals in chemical research and drug development.

Physicochemical Properties

3-Amino-4-methoxyacetanilide is a white crystalline solid.[1] Its key physical properties are summarized in the table below.

| Property | Value | Source |

| Melting Point | 109 - 118 °C | [1] |

| Boiling Point | 313.03 °C (estimated) | [1] |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.2 g/mol | [1] |

Experimental Protocols

Determination of Melting Point

The melting point of 3-Amino-4-methoxyacetanilide can be determined using the capillary method with a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 3-Amino-4-methoxyacetanilide is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, especially as the temperature approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to liquefy is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

Diagram: Workflow for Melting Point Determination

Caption: Workflow for the experimental determination of melting point.

Determination of Boiling Point

As 3-Amino-4-methoxyacetanilide is a solid at room temperature, its boiling point determination requires heating it to its liquid state first. The provided boiling point is an estimate, and experimental determination should be conducted with caution due to the high temperature.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of 3-Amino-4-methoxyacetanilide is placed in a small test tube (fusion tube) and heated until it melts. A capillary tube, sealed at one end, is then placed inverted into the molten liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb. This assembly is then heated in a suitable heating bath (e.g., silicone oil bath or a Thiele tube).

-

Heating: The heating bath is heated slowly and steadily.

-

Observation: As the temperature rises, air trapped in the capillary tube will escape as a stream of bubbles. The heat is then slightly reduced. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Synthesis of 3-Amino-4-methoxyacetanilide

A common method for the synthesis of 3-Amino-4-methoxyacetanilide involves the reduction of 3-nitro-4-methoxyacetanilide.

Reaction: 3-Nitro-4-methoxyacetanilide → 3-Amino-4-methoxyacetanilide

Reagents and Equipment:

-

3-Nitro-4-methoxyacetanilide

-

Reducing agent (e.g., hydrazine hydrate)[2]

-

Catalyst (e.g., FeCl₃·6H₂O)[2]

-

Solvent (e.g., methanol)[2]

-

Reaction vessel (round-bottom flask)

-

Heating and stirring apparatus

-

Filtration apparatus

Methodology:

-

Reaction Setup: 3-nitro-4-methoxyacetanilide, a solvent such as methanol, and a catalyst like FeCl₃·6H₂O are added to a reaction vessel equipped with a stirrer.[2]

-

Heating: The mixture is heated to a temperature between 40-80 °C with continuous stirring.[2]

-

Addition of Reducing Agent: A reducing agent, such as hydrazine hydrate, is added portion-wise over a period of 1 to 3 hours.[2]

-

Reaction Completion and Work-up: After the reaction is complete, the mixture is hot filtered to remove the catalyst. The filtrate is then cooled, allowing the product, 3-Amino-4-methoxyacetanilide, to crystallize. The crystals are collected by filtration, washed, and dried.[2]

Diagram: Synthesis Workflow of 3-Amino-4-methoxyacetanilide

Caption: General workflow for the synthesis of 3-Amino-4-methoxyacetanilide.

Application in Dye Synthesis

3-Amino-4-methoxyacetanilide is a crucial intermediate in the manufacturing of disperse dyes, such as Disperse Blue 79.[3]

Diagram: Logical Relationship in Disperse Blue 79 Synthesis

Caption: Role of 3-Amino-4-methoxyacetanilide in dye synthesis.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method - Google Patents [patents.google.com]

- 3. CN101880242B - Method for preparing 3-amino-4-methoxyacetanilide by taking Raney nickel as catalyst - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety and Handling of N-(3-Amino-4-methoxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-(3-Amino-4-methoxyphenyl)acetamide (CAS RN: 6375-47-9), a chemical intermediate utilized in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of N-(3-Amino-4-methoxyphenyl)acetamide is presented below. This data is essential for the safe handling and storage of the compound.

| Property | Value | Reference |

| Molecular Formula | C9H12N2O2 | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Appearance | Solid, Cream-colored | [2] |

| Melting Point | 109 °C | [3] |

| Boiling Point | 313.03 °C (rough estimate) | [3] |

| Flash Point | 199.2 °C | [3] |

| Solubility | Soluble in Methanol | [3] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [3] |

Hazard Identification and Classification

N-(3-Amino-4-methoxyphenyl)acetamide is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[4]

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory when handling N-(3-Amino-4-methoxyphenyl)acetamide to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following PPE must be worn at all times when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][5]

-

Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[5][6] Gloves should be inspected for degradation before use and disposed of properly after handling the chemical.[7]

-

Skin and Body Protection: A lab coat or protective clothing is required to prevent skin contact.[2][5] In situations with a higher risk of exposure, a P.V.C. apron may be necessary.[7]

-

Respiratory Protection: If dust is generated, a NIOSH-approved respirator or a dust respirator should be used.[5] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[4]

Handling Procedures

-

Avoid all personal contact, including inhalation of dust.[7]

-

Use in a well-ventilated area.[8]

-

Avoid generating dust.[7] Use dry clean-up procedures such as sweeping or vacuuming; do not use compressed air for cleaning.

-

Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[6][9]

-

Ensure that an eyewash station and safety shower are readily accessible.[5][7]

Storage Procedures

-

Keep in a cool, dry, and dark place.[5]

-

Store in a well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][5]

-

Containers should be clearly labeled.[7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

The following table outlines the immediate first-aid steps to be taken in case of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6] |

| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[6] |

Spill and Leak Procedures

-

Minor Spills:

-

Major Spills:

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[5]

-

Specific Hazards: The material is a combustible solid.[7] Combustion may produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[7] Dust clouds may form an explosive mixture with air.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Disposal Considerations

-

Dispose of this chemical in accordance with all applicable federal, state, and local regulations.[5]

-

Chemical waste should be handled by a licensed waste disposal company.

-

Do not let the product enter drains.[4]

Visualized Workflows and Logical Relationships

The following diagrams illustrate key safety and handling workflows for N-(3-Amino-4-methoxyphenyl)acetamide.

Caption: General laboratory workflow for handling N-(3-Amino-4-methoxyphenyl)acetamide.

Caption: Emergency first-aid procedures for different routes of exposure.

References

- 1. 3'-Amino-4'-methoxyacetanilide | C9H12N2O2 | CID 80779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Cas 6375-47-9,3'-Amino-4'-methoxyacetanilide | lookchem [lookchem.com]

- 4. aksci.com [aksci.com]

- 5. 3-Amino-4-methoxyacetaniline | CAS#:6375-47-9 | Chemsrc [chemsrc.com]

- 6. N-(4-Methoxyphenyl)acetamide(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. nj.gov [nj.gov]

In-Depth Technical Guide: Health and Safety Data for 3-Amino-4-methoxyacetanilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available health and safety information for 3-Amino-4-methoxyacetanilide (CAS No. 6375-47-9). The document is intended for researchers, scientists, and professionals in drug development who may handle or evaluate this compound. It consolidates data on physical and chemical properties, toxicological hazards, and safety precautions. Notably, this guide highlights the inconsistencies and gaps in publicly available data, emphasizing the need for careful handling and further investigation. The information herein is compiled from various safety data sheets and chemical databases. Standard experimental protocols for toxicological assessment are also detailed to provide a framework for future studies.

Chemical and Physical Properties

3-Amino-4-methoxyacetanilide is an aromatic amine and an acetamide derivative. Its physical and chemical characteristics are crucial for understanding its behavior in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂N₂O₂ | [1][2][3] |

| Molecular Weight | 180.20 g/mol | [1][2][3] |

| CAS Number | 6375-47-9 | [1][2][4] |

| Appearance | Pale gray to reddish-gray crystalline powder | [2] |

| Melting Point | 109 °C | [1][2] |

| Boiling Point | 405.7 °C (estimate) | [2] |

| Flash Point | 199.2 °C (estimate) | [2] |

| Solubility | Soluble in methanol. | [1] |

| Density | 1.2 g/cm³ (estimate) | [2] |

| Vapor Pressure | 0.0 mmHg at 25°C (estimate) | [2] |

| LogP | 0.19 | [2] |

Toxicological Information and GHS Classification

The toxicological profile of 3-Amino-4-methoxyacetanilide is not extensively characterized in publicly available literature. The Globally Harmonized System (GHS) classification for this compound is inconsistent across different suppliers and databases.[1] A significant portion of notifications to the European Chemicals Agency (ECHA) indicates that the substance does not meet the criteria for hazard classification.[1] However, a minority of reports do assign specific hazard classifications, which are summarized below. This discrepancy underscores the need for caution when handling this chemical.

| Hazard Class | GHS Classification | Hazard Statement | Percentage of Notifiers |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | 18.2% |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 18.2% |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | 18.2% |

Source: Aggregated GHS information provided in PubChem from notifications to the ECHA C&L Inventory.[1]

Toxicological Data Gaps:

-

No data is readily available for carcinogenicity, mutagenicity, reproductive toxicity, or specific target organ toxicity (STOT) following single or repeated exposure.[2]

-

One source notes that for STOT - single exposure, inhalation may cause respiratory irritation.[5]

-

The toxicological properties have not been thoroughly investigated.[5][6]

Experimental Protocols

While specific experimental results for 3-Amino-4-methoxyacetanilide are not widely published, the following are detailed methodologies for key toxicological endpoints based on OECD guidelines. These protocols represent the standard approach for assessing the hazards identified in some GHS classifications.

Acute Oral Toxicity - OECD Guideline 401

-

Objective: To determine the acute oral toxicity of a substance.

-

Test Animal: Typically rodents, such as rats or mice.[7]

-

Methodology:

-

Healthy, young adult animals are acclimatized to laboratory conditions.[7]

-

Animals are fasted prior to administration of the test substance.[7]

-

The substance is administered in a single dose by gavage. If a single dose is not feasible, it can be given in fractions over a period not exceeding 24 hours.[7]

-

At least 5 animals are used for each dose level.[7]

-

Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior), and body weight changes for at least 14 days.[7]

-

A necropsy of all animals is performed at the end of the study.

-

-

Endpoint: The LD50 (median lethal dose) is calculated, and signs of toxicity are recorded.

Acute Dermal Irritation/Corrosion - OECD Guideline 404

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.[8][9]

-

Test Animal: Albino rabbit.[10]

-

Methodology:

-

The fur is removed from a small area (approximately 6 cm²) on the back of the animal.[10][11]

-

A dose of 0.5 g of the solid substance (moistened with a suitable vehicle) is applied to the test site under a semi-occlusive dressing.[10][11]

-

After exposure, the test substance is removed.[10]

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[8][11]

-

Observations may continue for up to 14 days to assess the reversibility of any effects.[10][11]

-

-

Endpoint: The skin reactions are scored, and the substance is classified based on the severity and reversibility of the irritation.[9]

Acute Eye Irritation/Corrosion - OECD Guideline 405

-

Objective: To determine the potential of a substance to cause eye irritation or corrosion.[12][13]

-

Test Animal: Albino rabbit.[5]

-

Methodology:

-

A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[12]

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[12][13]

-

The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, redness, and swelling.[14]

-

The observation period can be extended up to 21 days to evaluate the reversibility of the effects.[13][14]

-

-

Endpoint: The ocular lesions are scored, and the substance is classified based on the severity and persistence of the observed effects.[12]

Signaling Pathways and Experimental Workflows

There is no specific information available in the public domain regarding the signaling pathways affected by 3-Amino-4-methoxyacetanilide. Given the data gaps, a logical workflow for the health and safety assessment of such a chemical is presented below.

Caption: Workflow for assessing the health and safety of a chemical with limited data.

Handling and Safety Precautions

Engineering Controls

-

Work should be performed in a well-ventilated area.[2]

-

Use a local exhaust system if dust or aerosols are generated.[2]

-

Install a safety shower and eye bath in the work area.[2]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses or a face shield.[2]

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact.[2]

-

Respiratory Protection: Use a dust respirator if ventilation is inadequate.[2]

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.[2]

-

Wash hands thoroughly after handling.[2]

-

Keep the container tightly closed.[2]

-

Store in a cool, dark, and dry place.[2]

-

Store away from incompatible materials such as oxidizing agents.[2]

First Aid Measures

-

Inhalation: Remove the victim to fresh air and keep them at rest. Seek medical attention if you feel unwell.[2]

-

Skin Contact: Remove contaminated clothing and rinse the skin with plenty of water. If skin irritation occurs, seek medical advice.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[2]

-

Ingestion: Rinse mouth. Seek medical attention if you feel unwell.[2]

Stability and Reactivity

-

Reactivity: No special reactivity has been reported.[2]

-

Chemical Stability: Stable under proper storage conditions.[2]

-

Incompatible Materials: Strong oxidizing agents.[2]

-

Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and nitrogen oxides (NOx) may be generated upon combustion.[2]

Conclusion

The health and safety profile of 3-Amino-4-methoxyacetanilide is not well-established in the public domain. While it is used as an intermediate in the synthesis of dyes and potentially in pharmaceutical research, the available toxicological data is limited and inconsistent.[15][16] The GHS classifications for acute oral toxicity, skin irritation, and eye irritation from some sources warrant careful handling of this compound.[1] Researchers and drug development professionals should treat this substance as potentially hazardous, employ appropriate engineering controls and personal protective equipment, and be aware of the significant data gaps concerning its long-term health effects. Further toxicological studies are necessary to fully characterize its safety profile.

References

- 1. Cas 6375-47-9,3'-Amino-4'-methoxyacetanilide | lookchem [lookchem.com]

- 2. 3-Amino-4-methoxyacetaniline | CAS#:6375-47-9 | Chemsrc [chemsrc.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 3'-Amino-4'-methoxyacetanilide - Hazardous Agents | Haz-Map [haz-map.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 9. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 10. oecd.org [oecd.org]

- 11. Acute skin Irritation-corrosion test. OECD 404: 2015. - IVAMI [ivami.com]

- 12. oecd.org [oecd.org]

- 13. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 14. nucro-technics.com [nucro-technics.com]

- 15. nbinno.com [nbinno.com]

- 16. 3-Amino-4-Methoxy Acetanilide | Amino-Chem [amino-chem.com]

An In-depth Technical Guide to N-(3-Amino-4-methoxyphenyl)acetamide for Researchers and Drug Development Professionals

An Introduction to a Versatile Chemical Intermediate

N-(3-Amino-4-methoxyphenyl)acetamide, a key chemical intermediate, holds a significant position in the synthesis of various organic compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and primary applications, with a focus on its role in the dye industry and its potential in pharmaceutical research. The information is tailored for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

Nomenclature and Identification

N-(3-Amino-4-methoxyphenyl)acetamide is known by several alternative names in scientific literature and commercial listings. A comprehensive list of its identifiers is provided below to facilitate cross-referencing.

| Identifier Type | Value |

| IUPAC Name | N-(3-amino-4-methoxyphenyl)acetamide[1] |

| CAS Number | 6375-47-9[1] |

| Molecular Formula | C₉H₁₂N₂O₂[2] |

| Molecular Weight | 180.20 g/mol [3] |

| Synonyms | 3'-Amino-4'-methoxyacetanilide[1], 3-Amino-4-methoxyacetanilide[3], 2-Amino-4-acetaminoanisole, 4-Acetamido-2-aminoanisole, N-(3-amino-4-methoxy-phenyl)acetamide[1] |

| InChI Key | SJWQCBCAGCEWCV-UHFFFAOYSA-N[2] |

| SMILES | CC(=O)NC1=CC(=C(C=C1)OC)N[1] |

Physicochemical and Spectral Data

A summary of the key physicochemical properties of N-(3-Amino-4-methoxyphenyl)acetamide is presented in the table below, providing essential data for its handling, characterization, and use in chemical reactions.

| Property | Value | Source |

| Melting Point | 116-118 °C | [4] |

| Boiling Point | 313.03 °C (rough estimate) | [5] |

| Appearance | White to gray to brown powder/crystals | [4] |

| Solubility | Soluble in Methanol | [4][5] |

| pKa | 14.23 ± 0.70 (Predicted) | [4] |

| Density | 1.1819 g/cm³ (rough estimate) | [5] |

Spectral Data Summary

| Spectrum Type | Key Features |

| ¹H NMR (500MHz, CDCl₃) | δ 7.25-7.28 (br, 1H), 6.83-6.85 (t, 2H), 6.62 (d, 1H), 3.78 (s, 3H), 3.4-3.6 (br, 2H), 2.03 (s, 3H)[6] |

| FT-IR | Key peaks correspond to N-H, C=O (amide), C-O (ether), and aromatic C-H stretching and bending vibrations. |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 180, with major fragments at m/z 123 and 165.[1] |

Experimental Protocols

Detailed methodologies for the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide and its subsequent use in the preparation of a key industrial product are provided below.

Protocol 1: Laboratory-Scale Synthesis of N-(3-Amino-4-methoxyphenyl)acetamide

This protocol describes the reduction of 3-nitro-4-methoxyacetanilide using hydrazine hydrate, adapted from established industrial processes for a laboratory setting.[7]

Materials:

-

3-nitro-4-methoxyacetanilide

-

Methanol

-

Hydrazine hydrate (80% solution)

-

Ferric chloride hexahydrate (FeCl₃·6H₂O) or Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (catalyst)

-

Activated carbon or diatomaceous earth (optional, as auxiliary agent)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine 3-nitro-4-methoxyacetanilide (1 equivalent), methanol (as solvent), and a catalytic amount of either ferric chloride hexahydrate or ferrous sulfate heptahydrate. An optional auxiliary agent like activated carbon or diatomaceous earth can be added to aid in filtration later.

-

Stir the mixture and heat it to 60-70 °C under reflux.

-

Slowly add hydrazine hydrate (80% solution, approximately 1.5-1.65 molar equivalents) to the reaction mixture over a period of 1-2 hours.

-

After the addition is complete, continue to heat the mixture under reflux for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the catalyst and any auxiliary agent.

-

Concentrate the filtrate using a rotary evaporator to remove the methanol.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield N-(3-Amino-4-methoxyphenyl)acetamide as a crystalline solid.

Protocol 2: Synthesis of Disperse Blue 79

This protocol outlines the synthesis of the azo dye Disperse Blue 79, a major application of N-(3-Amino-4-methoxyphenyl)acetamide.[8]

Step 1: Hydroxyethylation and Esterification of N-(3-Amino-4-methoxyphenyl)acetamide (Coupling Component)

-

N-(3-Amino-4-methoxyphenyl)acetamide is first reacted with ethylene oxide in the presence of water at 80-100 °C to introduce two hydroxyethyl groups onto the amino nitrogen.

-

The resulting dihydroxyethyl derivative is then esterified by reacting with an excess of acetic anhydride at 105-110 °C for approximately 3 hours to yield the final coupling component.

Step 2: Diazotization of 2,4-dinitro-6-bromoaniline (Diazo Component)

-

2,4-dinitro-6-bromoaniline is diazotized using nitrosyl sulfuric acid (prepared from sodium nitrite and sulfuric acid) in an acetic acid medium.

Step 3: Coupling Reaction

-

The diazotized 2,4-dinitro-6-bromoaniline is then coupled with the esterified derivative of N-(3-Amino-4-methoxyphenyl)acetamide in a mixture of acetic acid and water to form the crude Disperse Blue 79 dye.

-

The product is isolated by filtration, followed by grinding and drying.

Signaling Pathways and Biological Activity

Currently, there is a lack of scientific literature detailing the direct involvement of N-(3-Amino-4-methoxyphenyl)acetamide in specific biological signaling pathways. Its primary role has been established as a chemical intermediate, particularly in the dye industry.

However, the broader class of acetanilide derivatives has been a subject of significant interest in medicinal chemistry. Acetanilide itself was one of the earliest synthetic analgesics and antipyretics, with its mechanism of action linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin signaling pathway responsible for inflammation, pain, and fever.[9] Many derivatives of acetanilide have been investigated and found to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[10] This suggests that the N-(3-Amino-4-methoxyphenyl)acetamide scaffold could serve as a valuable starting point for the synthesis of novel therapeutic agents. For instance, novel acetanilide derivatives have been explored as potent and selective beta3-adrenergic receptor agonists, which have potential applications in treating obesity and type 2 diabetes.[11]

Logical and Experimental Workflows

As there is no established signaling pathway for N-(3-Amino-4-methoxyphenyl)acetamide, the following diagrams illustrate the logical progression of its synthesis and its application in a key industrial process.

Conclusion

N-(3-Amino-4-methoxyphenyl)acetamide is a chemical compound with well-defined properties and a significant role as an intermediate in the dye manufacturing industry, most notably for the production of Disperse Blue 79.[12] While its direct biological activity and involvement in signaling pathways are not yet established, the broader family of acetanilide derivatives showcases a rich pharmacology, suggesting that N-(3-Amino-4-methoxyphenyl)acetamide could be a valuable scaffold for future drug discovery and development endeavors. This guide provides a foundational resource for researchers and professionals working with this versatile molecule.

References

- 1. CN101880242B - Method for preparing 3-amino-4-methoxyacetanilide by taking Raney nickel as catalyst - Google Patents [patents.google.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 3'-Amino-4'-methoxyacetanilide | C9H12N2O2 | CID 80779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3'-Amino-4'-methoxyacetanilide CAS#: 6375-47-9 [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Acetanilide and bromoacetyl-lysine derivatives as activators for human histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method - Google Patents [patents.google.com]

- 8. Disperse blue 79 dyes synthesis methods - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 9. What is the mechanism of Acetanilide? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of novel acetanilide derivatives as potent and selective beta3-adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scs.illinois.edu [scs.illinois.edu]

A Technical Guide to the Biological Activity of N-(3-Amino-4-methoxyphenyl)acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action associated with derivatives of N-(3-Amino-4-methoxyphenyl)acetamide. This scaffold serves as a crucial intermediate in the synthesis of various dyes and has emerged as a promising template in medicinal chemistry.[1] Derivatives built upon the methoxyphenyl acetamide core have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[2][3][4] This document synthesizes findings from publicly available research to serve as a technical resource, presenting quantitative data, detailed experimental protocols, and visualizations of key processes to aid in drug discovery and development efforts.

Synthesis of Derivatives

The core structure, N-(3-Amino-4-methoxyphenyl)acetamide, can be synthesized through a multi-step process, often starting from 3-nitro-4-methoxyacetanilide.[5] This intermediate undergoes reduction to yield the final amine. A generalized workflow for this synthesis is depicted below. Derivatives are then typically created by modifying the amino or acetamide groups to explore structure-activity relationships (SAR).

Caption: Generalized workflow for the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide.

A typical preparation method involves mixing 3-nitro-4-methoxyacetanilide with a solvent like methanol and a catalyst. A reducing agent, such as hydrazine hydrate, is then added under controlled temperature conditions (e.g., 40-80°C) to convert the nitro group to an amino group.[5] The resulting product is then isolated through filtration and purification.[5]

Anticancer Activity

Derivatives of methoxyphenyl acetamide have been extensively investigated for their potential as anticancer agents. Studies have shown that these compounds can exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and glioblastoma (U-87).[6][7]

Data Presentation: Cytotoxic Activity

The anticancer efficacy of these derivatives is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Cell Line | Activity | Reference |

| 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives | PC3 (Prostate Carcinoma) | IC50 = 52 µM (for compound 2b) | [8] |

| 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives | MCF-7 (Breast Cancer) | IC50 = 100 µM (for compound 2c) | [8] |

| 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent | MCF-7 (Breast Cancer) | Decreased DNA biosynthesis to 70% ± 3 at 100 µM | [6] |

| Pyrazolo[3,4-d]pyrimidinyl Acetamide Derivative | HOP-92 (Lung Cancer) | IC50 = 3.45 µM | [9] |

| 3-[(4-methoxyphenyl)amino]propanehydrazide Derivative | U-87 (Glioblastoma) | Reduced cell viability to 19.6 ± 1.5% | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

-

Cell Seeding : Cancer cells (e.g., MCF-7, U-87) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment : The synthesized derivatives are dissolved in a suitable solvent (like DMSO) and added to the wells at various concentrations. Control wells receive only the solvent. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).[6][7]

-

MTT Addition : After incubation, the media is removed, and MTT solution is added to each well. The plate is incubated for another few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Solubilization : A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading : The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis : The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Mechanism of Action: Apoptosis Induction

Several acetamide derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This process is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program. Some derivatives have been shown to arrest the cell cycle at specific phases, such as G2/M, preventing cancer cells from proliferating.[9]

References

- 1. CN103030570A - Synthesis process of 3-amino-4-methoxy-acetamide - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of N-(3-Amino-4-methoxyphenyl)acetamide: A Detailed Guide for Researchers

Application Note: This document provides detailed protocols for the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide from 3-nitro-4-methoxyacetanilide. The described methods are crucial for the development of various fine chemicals, including dyes and pharmaceutical intermediates. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

The reduction of the nitro group in 3-nitro-4-methoxyacetanilide is a key chemical transformation to produce N-(3-Amino-4-methoxyphenyl)acetamide. This conversion is a fundamental step in the synthesis of more complex molecules. The choice of reducing agent and reaction conditions can significantly impact the yield, purity, and scalability of the synthesis. This document outlines several effective methods for this reduction, including catalytic hydrogenation and chemical reduction, providing detailed experimental protocols and comparative data to aid in method selection and optimization.

Reaction Overview

The fundamental transformation involves the reduction of a nitro group to an amine. A variety of reagents and catalytic systems can accomplish this, each with its own advantages and disadvantages regarding cost, safety, and environmental impact.[1] Common methods include the use of iron powder in acidic media, catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney nickel, and transfer hydrogenation using hydrazine hydrate.[1][2]